molecular formula C28H41NO9 B8192903 Thailanstatin A

Thailanstatin A

Cat. No.: B8192903
M. Wt: 535.6 g/mol
InChI Key: GJKQDOMCDFJANR-FUDLAKRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thailanstatin A is a natural product analog of spliceostatin, known for its potent inhibition of eukaryotic RNA splicing. It is derived from the bacterium Burkholderia thailandensis MSMB43. This compound has garnered significant interest due to its impressive antiproliferative properties, making it a promising candidate for cancer research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thailanstatin A involves several complex steps. One notable method includes the use of a unique biogenetic-like asymmetric intramolecular oxo-Michael reaction/hydrogenation sequence, which allows for the creation of highly functionalized tetrahydropyran . This method has been pivotal in achieving the total synthesis of this compound from readily available starting materials in a linear sequence of up to nine steps .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on laboratory-scale synthesis. The complexity of its structure and the need for precise stereocontrol make large-scale production challenging. advancements in synthetic biology and chemical engineering may pave the way for more efficient industrial production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Thailanstatin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are often used to study its structure-activity relationship and to develop more potent analogs .

Scientific Research Applications

Thailanstatin A has a wide range of scientific research applications, including:

Mechanism of Action

Thailanstatin A exerts its effects by inhibiting the assembly of the spliceosome, a complex macromolecular machine responsible for pre-mRNA splicing. It binds firmly to the SF3b subunit of the U2 small nuclear RNA sub-complex, preventing the correct assembly of the spliceosome. This inhibition leads to the accumulation of pre-mRNA and the prevention of mRNA production, ultimately resulting in the inhibition of cell proliferation .

Comparison with Similar Compounds

Thailanstatin A belongs to a family of compounds known as spliceosome inhibitors. Similar compounds include:

Uniqueness

This compound is unique due to its higher stability under physiological conditions compared to other spliceosome inhibitors like FR901464. This stability is attributed to an extra acetic acid unit in its structure, which enhances its efficacy and makes it a more promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[(3R,4R,5R,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKQDOMCDFJANR-FUDLAKRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thailanstatin A
Reactant of Route 2
Reactant of Route 2
Thailanstatin A
Reactant of Route 3
Thailanstatin A
Reactant of Route 4
Thailanstatin A
Reactant of Route 5
Thailanstatin A
Reactant of Route 6
Thailanstatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.